3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid, sodium salt

Catalog No.
S13172985
CAS No.
93892-23-0
M.F
C20H16N4NaO6S+
M. Wt
463.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)sal...

CAS Number

93892-23-0

Product Name

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid, sodium salt

IUPAC Name

sodium;2-hydroxy-3-methyl-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid

Molecular Formula

C20H16N4NaO6S+

Molecular Weight

463.4 g/mol

InChI

InChI=1S/C20H16N4O6S.Na/c1-12-10-16(11-18(19(12)25)20(26)27)24-23-14-4-2-13(3-5-14)21-22-15-6-8-17(9-7-15)31(28,29)30;/h2-11,25H,1H3,(H,26,27)(H,28,29,30);/q;+1

InChI Key

OYNOKMGDHVWAQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O.[Na+]

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid, sodium salt is a complex azo compound characterized by its intricate structure, which includes multiple aromatic rings and sulfonic acid groups. Its molecular formula is C20H16N4O6S\text{C}_{20}\text{H}_{16}\text{N}_{4}\text{O}_{6}\text{S}, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is notable for its potential applications in various fields, although it is not approved for use as a standalone chemical according to the New Zealand Environmental Protection Authority, suggesting possible safety or regulatory concerns associated with its application.

  • Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
  • Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The compound may also be oxidized under specific conditions to yield different products.

These reactions are essential for modifying and synthesizing derivatives that may exhibit enhanced properties or biological activities.

The biological activity of 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid is an area of interest due to its potential therapeutic roles. Studies suggest that azo compounds can interact with specific molecular targets within biological systems. The reduction of the azo group can lead to the formation of aromatic amines, which may inhibit the activity of certain enzymes involved in inflammatory processes. This interaction could imply anti-inflammatory properties and other therapeutic effects, although further research is necessary to fully elucidate these activities.

The synthesis of 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid typically involves a multi-step process:

  • Diazotization: An amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
  • Azo Coupling: The resulting diazonium salt is then coupled with salicylic acid under alkaline conditions to form the desired azo compound.

The specific conditions and reagents used in these reactions significantly affect the yield and purity of the final product.

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid has potential applications in various fields:

  • Dyeing: Due to its vibrant color, it may be utilized in dyeing processes.
  • Biological Research: Its unique properties make it a candidate for studies involving enzyme inhibition and anti-inflammatory effects.
  • Analytical Chemistry: The compound could be used as a reagent in analytical methods.

Despite its potential, regulatory concerns limit its broader application.

Interaction studies involving 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid focus on understanding its biochemical interactions and potential therapeutic roles. These studies are crucial for assessing both the efficacy and safety of the compound in biological systems. Investigating how it interacts with enzymes and cellular pathways related to oxidative stress and inflammation will provide insights into its possible uses in medicinal chemistry.

Several compounds share structural similarities with 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
4-AminoazobenzeneSimple azo structureKnown for its carcinogenic properties
Sudan IAzo dye with a naphthalene coreUsed in food coloring but banned due to toxicity
Direct Red 28Contains sulfonic groupsUsed extensively in textiles; less complex
Sodium 5-(phenylazo)salicylateAzo group attached to salicylate moietyKnown for vibrant color; used in dyeing
Sodium 5-(p-nitrophenylazo)salicylateContains a nitrophenyl groupKnown for gastrointestinal irritation potential

The uniqueness of 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid lies in its specific arrangement of functional groups and potential biological activities that may differ from those of simpler azo compounds or other dyes. Its complex structure and functional versatility make it a subject of interest in both research and industrial applications .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

463.06882470 g/mol

Monoisotopic Mass

463.06882470 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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